4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one
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Overview
Description
4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one is a complex organic compound that features both benzofuran and chromenone moieties. These structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one typically involves the construction of the benzofuran and chromenone rings followed by their coupling. One common method includes the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation to form the benzofuran ring . The chromenone ring can be synthesized through the Perkin rearrangement, where a coumarin is reacted with a hydroxide . The final step involves coupling the benzofuran and chromenone rings under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis (MWI) has been reported to improve yields and reduce reaction times for benzofuran derivatives . This method can be adapted for the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s benzofuran and chromenone moieties allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with a benzofuran ring, known for its antimicrobial properties.
Chromenone: A compound with a chromenone ring, used in the synthesis of various pharmaceuticals.
Psoralen: A benzofuran derivative with applications in the treatment of skin diseases.
Uniqueness
4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one is unique due to the combination of benzofuran and chromenone rings in its structure
Properties
IUPAC Name |
4-(1-benzofuran-2-yl)-6-propan-2-ylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-12(2)13-7-8-18-15(9-13)16(11-20(21)23-18)19-10-14-5-3-4-6-17(14)22-19/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFUMSPCFFZDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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